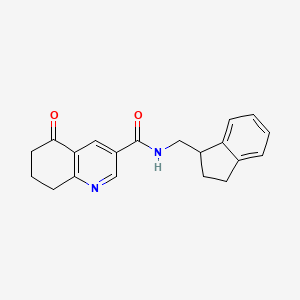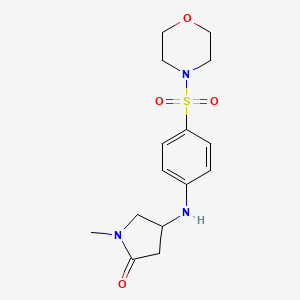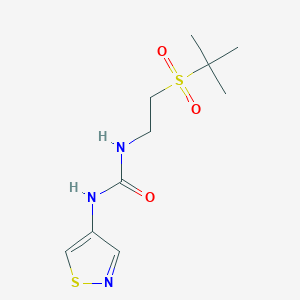
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, also known as DIQC, is a chemical compound that has shown promising results in scientific research. DIQC is a quinoline-based inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been extensively studied for its potential in cancer treatment. PARP inhibitors, including N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide inhibits PARP, which is involved in DNA repair mechanisms. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, PARP is overactivated, which leads to the survival of the cancer cells. By inhibiting PARP, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide prevents the repair of damaged DNA, leading to the death of cancer cells. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to induce DNA damage and inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its specificity for PARP inhibition. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of PARP in DNA repair mechanisms. However, one limitation of using N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide research. One area of interest is the development of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide analogs with improved solubility and potency. Another area of interest is the combination of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide with other cancer treatments to enhance efficacy. In addition, further research is needed to understand the potential of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in treating neurodegenerative diseases. Overall, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in scientific research and has the potential to be a valuable tool in cancer treatment and other areas of research.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide involves the reaction of 2-bromo-3-indenylmethanol with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a base. The resulting compound is then treated with acetic anhydride to form N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide. The synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-7-3-6-18-17(19)10-15(12-21-18)20(24)22-11-14-9-8-13-4-1-2-5-16(13)14/h1-2,4-5,10,12,14H,3,6-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMZVESZDVBNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)NCC3CCC4=CC=CC=C34)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-4-yl)methanamine](/img/structure/B7435516.png)

![5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol](/img/structure/B7435527.png)
![1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol](/img/structure/B7435541.png)
![3-methyl-N-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7435548.png)
![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![1-[1-(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B7435572.png)
![3-benzyl-N-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]phenyl]-3-methylazetidine-1-carboxamide](/img/structure/B7435573.png)

![2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol](/img/structure/B7435583.png)
![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)

![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![2-[(3aS,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7435614.png)